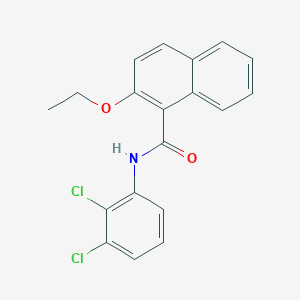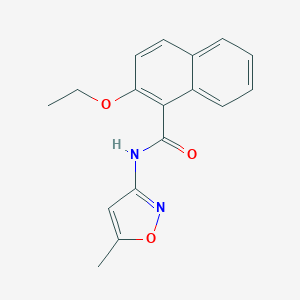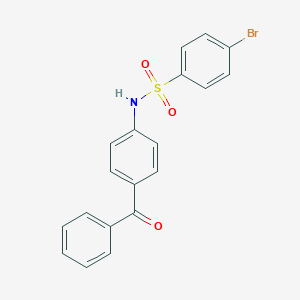![molecular formula C29H26N2O2 B308977 3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B308977.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide, commonly known as DPA-BMA, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of DPA-BMA is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
Studies have shown that DPA-BMA exhibits various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. DPA-BMA has also been shown to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DPA-BMA in lab experiments is its ease of synthesis and purification. It is also relatively stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DPA-BMA is its low solubility in water, which may limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DPA-BMA. One potential area of research is the development of novel bioactive compounds based on the structure of DPA-BMA. Another area of research is the investigation of the potential use of DPA-BMA in the development of organic electronic materials. Additionally, further studies are needed to fully understand the mechanism of action of DPA-BMA and its potential applications in various fields.
Synthesemethoden
The synthesis of DPA-BMA involves the reaction of 3-methylbenzoic acid, 3,3-diphenylpropanoic acid, and N,N-dimethylformamide with the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DPA-BMA has shown promising results in various scientific research applications. It has been studied for its potential use as a building block for the synthesis of novel bioactive compounds, including antimicrobial agents, anticancer drugs, and anti-inflammatory agents. DPA-BMA has also been investigated for its potential use in the development of organic electronic materials, such as light-emitting diodes and organic field-effect transistors.
Eigenschaften
Produktname |
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide |
|---|---|
Molekularformel |
C29H26N2O2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-(3,3-diphenylpropanoylamino)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C29H26N2O2/c1-21-10-8-16-25(18-21)31-29(33)24-15-9-17-26(19-24)30-28(32)20-27(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
MVSQECPUFDHJBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)